molecular formula C27H26N4O4S B2485168 N-(2-methoxyethyl)-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide CAS No. 1115324-29-2

N-(2-methoxyethyl)-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide

Cat. No.: B2485168
CAS No.: 1115324-29-2
M. Wt: 502.59
InChI Key: RWHGACMSTWZIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a sulfanyl group linked to a phenylcarbamoylmethyl moiety. The quinazolinone ring is further functionalized at position 3 with a 4-(2-methoxyethylbenzamide)methyl group. Synthesis likely involves coupling of thiol-containing intermediates with halogenated benzamide precursors, as seen in related compounds .

Properties

IUPAC Name

4-[[2-(2-anilino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S/c1-35-16-15-28-25(33)20-13-11-19(12-14-20)17-31-26(34)22-9-5-6-10-23(22)30-27(31)36-18-24(32)29-21-7-3-2-4-8-21/h2-14H,15-18H2,1H3,(H,28,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHGACMSTWZIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Sulfanyl Group: This step involves the reaction of the quinazolinone core with a thiol reagent to introduce the sulfanyl group.

    Attachment of the Phenylcarbamoyl Methyl Group: This step involves the reaction of the intermediate with phenyl isocyanate or a similar reagent.

    Final Coupling with Benzamide Derivative: The final step involves coupling the intermediate with a benzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or quinazolinone moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
  • Structure: Shares the 3,4-dihydroquinazolin-4-one core and a sulfanyl-acetamide substituent. Differences include a 4-methylphenyl group at position 3 and a 4-phenoxyphenyl acetamide .
  • Synthesis: Prepared via alkylation of thiol-containing quinazolinones with α-halogenated acetamides, similar to methods in .
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
  • Structure: Features a 4-chlorophenyl group on the quinazolinone and a sulfamoylphenyl acetamide. The chlorine atom introduces electron-withdrawing effects, which could influence receptor binding .
  • Activity : Sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting a possible mechanism absent in the target compound .
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
  • The furan carboxamide may confer distinct solubility properties .

Substituent Effects on Bioactivity

  • Methoxy Groups : highlights that methoxyethyl substituents (e.g., in 4-(benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzamide) improve solubility due to ether oxygen’s polarity. This aligns with the target compound’s methoxyethyl group, which likely enhances aqueous solubility compared to purely aromatic analogues .
  • Electron-Withdrawing Groups: Compounds with nitro or chloro substituents (e.g., 4-chlorophenyl in ) exhibit enhanced antiulcer activity, as seen in .
  • Sulfamoyl vs. Carbamoyl : Sulfamoylphenyl derivatives () show higher enzyme affinity due to sulfonamide’s strong hydrogen-bonding capacity, whereas the target’s phenylcarbamoyl group may offer moderate interactions .

Physicochemical and Spectroscopic Comparisons

  • IR Spectroscopy: The target compound’s C=O (amide) stretch (~1660–1680 cm⁻¹) and S–C (sulfanyl) vibration (~1250 cm⁻¹) align with quinazolinone-thioacetamides in and . Absence of νS–H (~2500 cm⁻¹) confirms thione tautomerization, consistent with .
  • NMR Data: The methoxyethyl group’s protons resonate near δ 3.3–3.5 ppm (similar to ), while aromatic protons in the quinazolinone and benzamide moieties appear at δ 6.7–8.5 ppm, matching trends in .
  • Mass Spectrometry : Expected [M+H]+ for the target compound (C₃₂H₃₁N₄O₅S) is ~607.2, comparable to derivatives in (e.g., m/z 424.41 for C₂₃H₁₉ClN₂O₄) .

Biological Activity

Anticancer Activity

Recent research has highlighted the potential of various derivatives of quinazoline and benzamide in cancer therapy. The compound has been evaluated for its antiproliferative effects against several cancer cell lines, including breast (MCF-7) and colon (HCT 116) cancers.

Case Study: Antiproliferative Effects

A study demonstrated that derivatives similar to our compound exhibited significant antiproliferative activity. The IC50 values (the concentration required to inhibit cell growth by 50%) for some related compounds were reported as follows:

CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT 1162.2
Compound CHEK 2935.3

These results indicate that the compound may possess similar or enhanced activity due to its structural features, particularly the methoxyethyl and phenylcarbamoyl groups, which could influence solubility and bioactivity .

Antibacterial Activity

The antibacterial properties of the compound have also been investigated. Research has shown that certain derivatives exhibit selective activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis.

Case Study: Antibacterial Efficacy

A comparative analysis revealed the minimum inhibitory concentration (MIC) values for various derivatives:

CompoundBacterial StrainMIC (µM)
Compound DE. faecalis8
Compound ES. aureus16
Compound FE. coli32

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains, potentially offering a new avenue for antibiotic development .

Antioxidant Activity

Antioxidant properties are critical for compounds with therapeutic potential, particularly in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using various assays.

Case Study: Antioxidant Activity

The antioxidant activity was evaluated using the DPPH assay, with results indicating significant radical scavenging abilities:

CompoundDPPH Scavenging (%)FRAP Assay (µM)
Compound G85% at 50 µM200
Compound H75% at 50 µM150

These results imply that the compound could play a role in reducing oxidative stress, which is a contributing factor in many chronic diseases .

Mechanistic Insights

The biological activities of N-(2-methoxyethyl)-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways.

Potential Mechanisms

  • Inhibition of Kinases : Compounds with similar structures often inhibit specific kinases involved in cancer cell signaling.
  • Induction of Apoptosis : The activation of apoptotic pathways may be facilitated by the compound's structural motifs.
  • Antioxidant Enzyme Modulation : The compound might enhance the expression of endogenous antioxidant enzymes.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this compound, and what critical reaction parameters must be controlled?

  • Answer : The synthesis typically involves multi-step reactions starting with the quinazoline core formation, followed by functionalization of the sulfanyl and benzamide groups. Key steps include:

  • Quinazoline ring construction : Cyclization of substituted anthranilic acid derivatives under acidic conditions .
  • Sulfanyl group introduction : Thiolation using reagents like Lawesson’s reagent or thiourea derivatives, requiring strict anhydrous conditions to avoid oxidation .
  • Benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt), optimized for pH and solvent polarity to prevent racemization .
  • Critical parameters : Temperature control (e.g., 0–5°C for thiourea reactions), inert atmosphere (N₂/Ar) for sulfanyl stability, and chromatographic purification (HPLC/Silica) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • Answer :

  • 1H/13C NMR : To confirm substituent positions (e.g., methoxyethyl group at δ 3.3–3.5 ppm; quinazoline protons at δ 7.8–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ expected at m/z 504.1892) .
  • HPLC-UV/PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved during structural elucidation?

  • Answer :

  • 2D NMR (HSQC, HMBC) : Resolve proton-carbon connectivity, especially for overlapping signals in the quinazoline region .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 B3LYP/6-31G*) .
  • X-ray crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding patterns .

Q. What strategies optimize reaction yields during the introduction of the [(phenylcarbamoyl)methyl]sulfanyl moiety?

  • Answer :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Catalyst screening : Test Pd or Cu catalysts for cross-coupling efficiency .
  • Kinetic monitoring : Track reaction progress via TLC or in situ IR to terminate at maximal conversion (~85–90%) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets (e.g., kinase inhibition)?

  • Answer :

  • Analog synthesis : Modify substituents (e.g., methoxyethyl → ethoxyethyl) to assess steric/electronic effects .
  • Enzyme assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with IC50 determination .
  • Molecular docking : Align with known kinase structures (e.g., EGFR PDB: 1M17) to predict binding modes .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported biological activity data for similar quinazoline derivatives?

  • Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies .
  • Standardization : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and validate with positive controls .
  • Table : Example of conflicting IC50 values in literature:
Compound SubstitutionReported IC50 (EGFR)Assay TypeSource
Methoxyethyl variant12 nM ± 1.5Fluorescence
Ethoxyethyl variant35 nM ± 2.1Radioligand

Q. What experimental approaches validate the stability of the sulfanyl group under physiological conditions?

  • Answer :

  • pH-dependent stability testing : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
  • Glutathione competition assay : Assess thiol-disulfide exchange to predict in vivo reactivity .

Future Research Directions

Q. What unexplored biological targets are plausible for this compound based on structural analogs?

  • Answer :

  • PARP inhibitors : Analogous quinazolines show affinity for PARP-1 (see N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-chlorobenzamide) .
  • Anti-inflammatory targets : COX-2 inhibition predicted via docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.